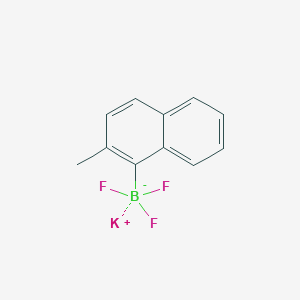
1,3,2-Dioxaborolane, 2-(3-chloropropyl)-4,4,5,5-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloropropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boron atom within a dioxaborolane ring, which is functionalized with a chloropropyl group. Its unique structure allows it to participate in various chemical transformations, making it a valuable reagent in both academic and industrial settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloropropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-chloropropylboronic acid with pinacol in the presence of a dehydrating agent. The reaction proceeds as follows:
Reactants: 3-chloropropylboronic acid and pinacol.
Dehydrating Agent: Anhydrous magnesium sulfate or molecular sieves.
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).
Reaction Conditions: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of 2-(3-chloropropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves:
Reactant Feed: Continuous feeding of 3-chloropropylboronic acid and pinacol into the reactor.
Catalyst: Use of a suitable catalyst to enhance the reaction rate.
Temperature Control: Maintaining optimal reaction temperatures to ensure complete conversion.
Product Isolation: Continuous extraction and purification of the product using distillation or crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Chloropropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The boron center can undergo oxidation to form boronic acids or reduction to form boranes.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides.
Catalysts: Palladium catalysts for cross-coupling reactions.
Solvents: THF, DCM, ethanol.
Reaction Conditions: Mild to moderate temperatures, inert atmosphere (e.g., nitrogen or argon).
Major Products
Substitution Products: Depending on the nucleophile, products such as amines, thioethers, or ethers.
Cross-Coupling Products: Biaryl compounds or other coupled products.
Oxidation Products: Boronic acids.
Reduction Products: Boranes.
Applications De Recherche Scientifique
2-(3-Chloropropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of boron-containing drugs and diagnostic agents.
Industry: Applied in the production of advanced materials, polymers, and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(3-chloropropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.
Transmetalation: The boron reagent transfers its organic group to the palladium center, forming a new palladium-organic complex.
Reductive Elimination: The palladium catalyst undergoes reductive elimination, forming the desired coupled product and regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
2-(3-Chloropropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other similar compounds, such as:
(3-Chloropropyl)trimethoxysilane: Used as a coupling agent in polymer chemistry.
3-Chloropropylboronic Acid: A precursor in the synthesis of various boron-containing compounds.
2-(3-Chloropropyl)-1,3-dioxolane: Used in the synthesis of heterocyclic compounds.
The uniqueness of 2-(3-chloropropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its ability to participate in Suzuki-Miyaura cross-coupling reactions, making it a valuable tool in organic synthesis.
Propriétés
Numéro CAS |
124215-47-0 |
|---|---|
Formule moléculaire |
C9H18BClO2 |
Poids moléculaire |
204.50 g/mol |
Nom IUPAC |
2-(3-chloropropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C9H18BClO2/c1-8(2)9(3,4)13-10(12-8)6-5-7-11/h5-7H2,1-4H3 |
Clé InChI |
XIXOLVRLUCUKQE-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-methyl-3-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-5-phenylimidazolidine-2,4-dione](/img/structure/B13488282.png)
![Tert-butyl (2-azabicyclo[4.1.0]heptan-6-YL)carbamate](/img/structure/B13488290.png)









